2-Dimethoxymethyl-oxazole
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Overview
Description
2-Dimethoxymethyl-oxazole is a heterocyclic organic compound with the molecular formula C6H9NO3. It features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethoxymethyl-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs Deoxo-Fluor® as a fluorinating reagent at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another approach involves the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) under basic conditions to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide for the oxidation step is a notable example .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethoxymethyl-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic substitution reactions at the C4 and C5 positions of the oxazole ring.
Cycloaddition: Diels-Alder and [2+3] cycloaddition reactions involving the oxazole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Cycloaddition: Dienophiles and dipolarophiles under thermal or photochemical conditions.
Major Products:
Oxidation: Formation of oxazoles from oxazolines.
Substitution: Functionalized oxazole derivatives.
Cycloaddition: Cycloadducts with diverse structural motifs.
Scientific Research Applications
2-Dimethoxymethyl-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Dimethoxymethyl-oxazole involves its interaction with various molecular targets and pathways. The oxazole ring can engage in non-covalent interactions with receptors and enzymes, leading to modulation of their activity. This compound’s ability to bind to a wide spectrum of biological targets makes it a valuable scaffold in drug discovery .
Comparison with Similar Compounds
Oxazole: The parent compound with a similar five-membered ring structure containing nitrogen and oxygen.
Oxazoline: A reduced form of oxazole with a single bond between the nitrogen and carbon atoms.
Benzoxazole: A fused ring system containing a benzene ring and an oxazole ring.
Uniqueness: 2-Dimethoxymethyl-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. Its dimethoxymethyl group enhances its solubility and potential for functionalization in synthetic applications .
Properties
IUPAC Name |
2-(dimethoxymethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-8-6(9-2)5-7-3-4-10-5/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQUUNWNDMLTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=CO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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